CEP-28122

Descripción general

Descripción

CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice. Anaplastic lymphoma kinase (ALK) is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification and has emerged as an excellent molecular target for cancer therapy.

Aplicaciones Científicas De Investigación

Terapias contra el cáncer

CEP-28122 es un inhibidor altamente potente y selectivo de la quinasa del linfoma anaplásico (ALK) activo por vía oral con actividad antitumoral en modelos experimentales de cánceres humanos {svg_1}. Se ha demostrado que induce inhibición del crecimiento/citotoxicidad dependiente de la concentración de células de linfoma anaplásico de células grandes (ALCL) positivas para ALK, cáncer de pulmón de células no pequeñas (NSCLC) y neuroblastoma {svg_2}.

Tratamiento de ALCL positivo para ALK

This compound ha mostrado actividad antitumoral dependiente de la dosis en xenotrasplantes tumorales de ALCL positivos para ALK en ratones, con regresiones tumorales completas/casi completas observadas después del tratamiento a dosis de 30 mg/kg dos veces al día o más {svg_3}.

Tratamiento de NSCLC

This compound ha demostrado una actividad antitumoral significativa en modelos de cáncer de pulmón de células no pequeñas (NSCLC). Se ha demostrado que inhibe la fosforilación de la tirosina NPM-ALK en las células ALCL, que es un factor clave en la progresión del NSCLC {svg_4}.

Tratamiento del neuroblastoma

This compound indujo una inhibición del crecimiento significativa de líneas celulares de neuroblastoma humanas con receptor ALK activado detectable {svg_5}. Esto sugiere su posible aplicación en el tratamiento del neuroblastoma.

Tratamiento de tumores positivos para ALK

This compound ha mostrado una eficacia farmacológica robusta y selectiva contra células cancerosas humanas positivas para ALK y modelos de xenotrasplantes tumorales en ratones {svg_6}. Esto indica su posible uso en el tratamiento de varios tumores positivos para ALK.

Perfil farmacocinético

This compound tiene un perfil farmacéutico y farmacocinético favorable. Ha mostrado una biodisponibilidad oral favorable con una distribución tisular adecuada en roedores {svg_7}.

Perfil de seguridad

La administración de this compound fue bien tolerada en ratones y ratas, lo que sugiere un buen perfil de seguridad {svg_8}.

Investigación futura

Dada su potente actividad inhibitoria y selectividad para ALK, junto con sus perfiles farmacocinéticos y de seguridad favorables, this compound es prometedor para futuras investigaciones en el desarrollo de terapias dirigidas para cánceres positivos para ALK {svg_9}.

Mecanismo De Acción

Target of Action

CEP-28122, also known as compound 25b, is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that is constitutively activated in several human cancer types due to chromosomal translocations, point mutations, and gene amplification . It has emerged as an excellent molecular target for cancer therapy .

Mode of Action

This compound inhibits the activity of recombinant ALK and cellular ALK tyrosine phosphorylation . This inhibition results in concentration-dependent growth inhibition and cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ALK signaling pathway. By inhibiting ALK, this compound disrupts the signaling pathway, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells .

Pharmacokinetics

This compound exhibits favorable oral bioavailability across species . It displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg .

Result of Action

The molecular and cellular effects of this compound’s action include concentration-dependent growth inhibition and cytotoxicity of ALK-positive cancer cells . In vivo, this compound displays dose-dependent antitumor activity in ALK-positive tumor xenografts in mice, with complete or near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not explicitly mentioned in the literature, it is generally understood that factors such as pH, temperature, and the presence of other substances can influence the action of a compound

Análisis Bioquímico

Biochemical Properties

CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation . It interacts with the ALK enzyme, inhibiting its activity and leading to concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Cellular Effects

This compound influences cell function by inhibiting ALK tyrosine phosphorylation, leading to growth inhibition/cytotoxicity of ALK-positive cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in ALK-positive cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting recombinant ALK activity and cellular ALK tyrosine phosphorylation . This leads to changes in gene expression and enzyme activation or inhibition, affecting the function of ALK-positive cells .

Temporal Effects in Laboratory Settings

This compound displays substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . It shows long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound shows dose-dependent antitumor activity. Complete/near complete tumor regressions are observed following treatment at doses of 30 mg/kg twice daily or higher .

Metabolic Pathways

Given its role as an ALK inhibitor, it likely interacts with enzymes or cofactors involved in ALK signaling pathways .

Transport and Distribution

This compound exhibits favorable oral bioavailability with adequate tissue distribution in rodents . It is likely transported and distributed within cells and tissues via standard drug distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its role as an ALK inhibitor, it likely localizes to areas of the cell where ALK is present .

Propiedades

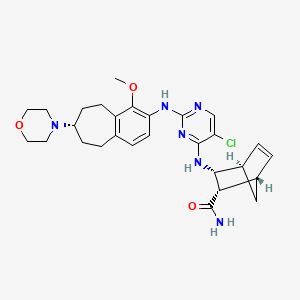

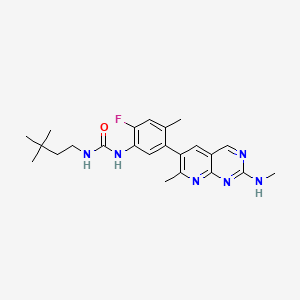

IUPAC Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJAFFLJAJMYLK-CVOKMOJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098750 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-87-8 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

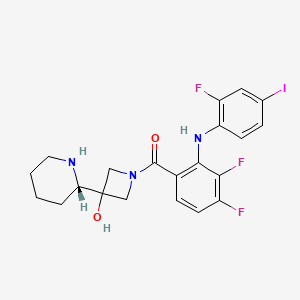

![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)

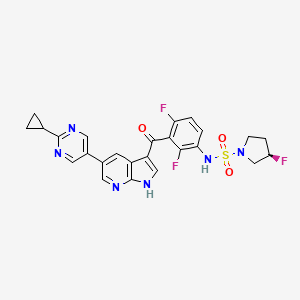

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

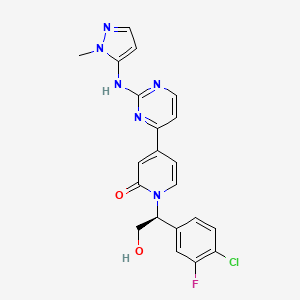

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

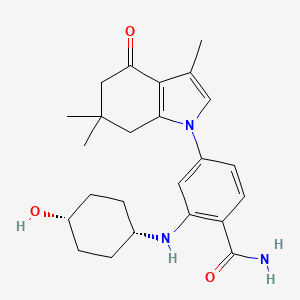

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)